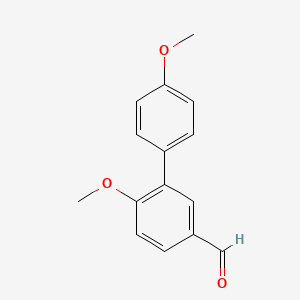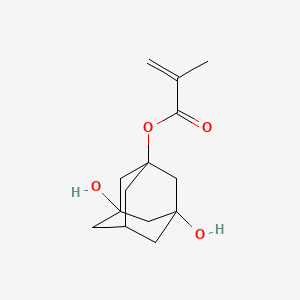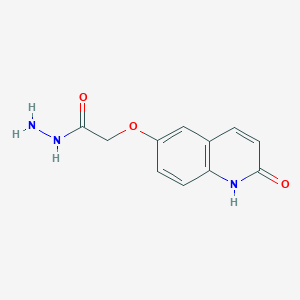
tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 4,4-dimethylcyclohexylamino group attached to the third carbon of the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 4,4-Dimethylcyclohexylamino Group: The 4,4-dimethylcyclohexylamino group is introduced through a nucleophilic substitution reaction, where the amine group of 4,4-dimethylcyclohexylamine reacts with an appropriate leaving group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield deprotected amines, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-1-Boc-3-aminopyrrolidine: Lacks the 4,4-dimethylcyclohexylamino group.
(3S)-1-Boc-3-(cyclohexylamino)pyrrolidine: Contains a cyclohexylamino group instead of the 4,4-dimethylcyclohexylamino group.
(3S)-1-Boc-3-(tert-butylamino)pyrrolidine: Contains a tert-butylamino group instead of the 4,4-dimethylcyclohexylamino group.
Uniqueness
tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate is unique due to the presence of the 4,4-dimethylcyclohexylamino group, which imparts specific steric and electronic properties to the molecule
Propriétés
Formule moléculaire |
C17H32N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-[(4,4-dimethylcyclohexyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H32N2O2/c1-16(2,3)21-15(20)19-11-8-14(12-19)18-13-6-9-17(4,5)10-7-13/h13-14,18H,6-12H2,1-5H3/t14-/m0/s1 |
Clé InChI |
YEGFIVJMBMRWDL-AWEZNQCLSA-N |
SMILES isomérique |
CC1(CCC(CC1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(CCC(CC1)NC2CCN(C2)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Rac-2-[1-(2,3-difluoro-phenyl)-propyl]-4,5-dihydro-1h-imidazole](/img/structure/B8432593.png)





![2-Methyl-3-[4-[6-(trifluoromethyl) quinolin-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B8432634.png)
